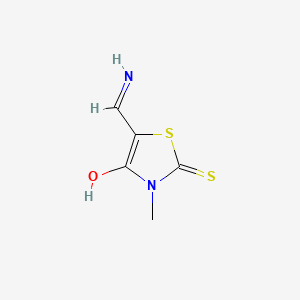
5-Aminomethylene-3-methylrhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminomethylene-3-methylrhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanines are five-membered ring systems containing sulfur, nitrogen, and oxygen atoms. These compounds have garnered significant interest due to their diverse applications in biochemistry, medicinal chemistry, photochemistry, and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethylene-3-methylrhodanine typically involves the reaction of 3-methylrhodanine with aminomethylene reagents. One common method is the condensation reaction between 3-methylrhodanine and formaldehyde in the presence of an amine, such as ammonium acetate . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminomethylene-3-methylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Aminomethylene-3-methylrhodanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Aminomethylene-3-methylrhodanine involves its interaction with specific molecular targets and pathways. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This helps regulate blood sugar levels in diabetic patients. The compound’s heterocyclic structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminorhodanine: Another rhodanine derivative with similar structural features but different functional groups.
3-Methylrhodanine: A closely related compound with a methyl group instead of an aminomethylene group.
5-Aminomethylene-1,3-dimethylbarbituric acid: A compound with a similar aminomethylene moiety but a different core structure.
Uniqueness
5-Aminomethylene-3-methylrhodanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
73855-56-8 |
|---|---|
Fórmula molecular |
C5H6N2OS2 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
4-hydroxy-5-methanimidoyl-3-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C5H6N2OS2/c1-7-4(8)3(2-6)10-5(7)9/h2,6,8H,1H3 |
Clave InChI |
HRGOUHVSPRZYMS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(SC1=S)C=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
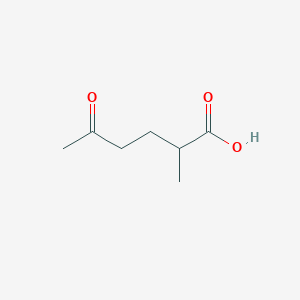
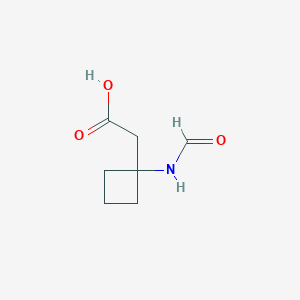

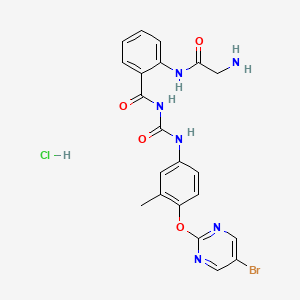
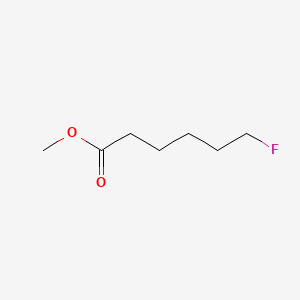
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
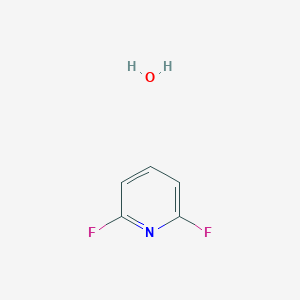
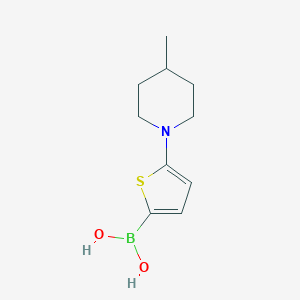
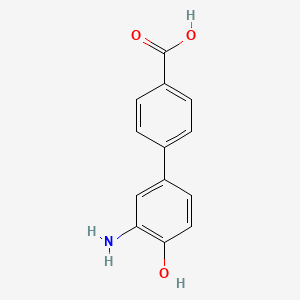
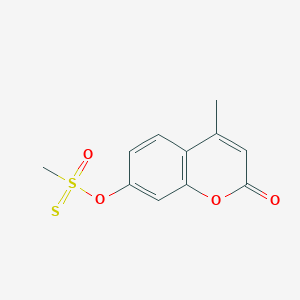

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
